Cyclopentadienylvanadium tetracarbonyl

Photochemistry Organometallic reaction mechanisms Small-molecule activation

Researchers seeking a vanadium MOCVD precursor or photochemical CpV(CO)₃ source face limited alternatives-Nb/Ta analogues show ~100-fold lower reactivity. CpV(CO)₄ (CAS 12108-04-2) is the solution. Key performance data: • Photogenerated CpV(CO)₃ traps H₂, N₂, and silanes at ambient temperature-reactivity unattainable with heavier Group 5 congeners. • 73% amine-borane dehydrocoupling conversion in 1 h under photolysis-2.3× faster than CpMn(CO)₃. • Sublimes at 80-100°C (0.1 mmHg) for thermal MOCVD of V metal layers on steel at 200-300°C. Requires inert-atmosphere handling (glovebox/Schlenk). Standard purity ≥97%.

Molecular Formula C9H5O4V
Molecular Weight 228.07 g/mol
CAS No. 12108-04-2
Cat. No. B089232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienylvanadium tetracarbonyl
CAS12108-04-2
Molecular FormulaC9H5O4V
Molecular Weight228.07 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[V]
InChIInChI=1S/C5H5.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;;;;;
InChIKeyLIFGJKDEFQAOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentadienylvanadium Tetracarbonyl Procurement Overview


Cyclopentadienylvanadium tetracarbonyl, with the formula (η⁵-C₅H₅)V(CO)₄, is the principal cyclopentadienyl carbonyl complex of vanadium [1]. This orange, diamagnetic, air-sensitive crystalline solid adopts a four-legged piano stool geometry and is soluble in common organic solvents [1]. As a Group 5 half-sandwich carbonyl, it serves as a critical precursor for vanadium-containing thin films via MOCVD and as a photochemical source for the highly reactive 16-electron fragment CpV(CO)₃, which underpins its utility in small-molecule activation and ligand substitution chemistry [2].

CpV(CO)₄: No Substitute Among Analogs


Substituting CpV(CO)₄ with its heavier Group 5 congeners (CpNb(CO)₄, CpTa(CO)₄) or other first-row half-sandwich carbonyls (e.g., CpMn(CO)₃, CpCo(CO)₂) introduces fundamental differences in photochemical reactivity, electronic structure, and catalytic performance. The photogenerated 16-electron fragment CpV(CO)₃ exhibits a reactivity that is orders of magnitude greater than its Nb and Ta analogues and vastly exceeds that of CpMn(CO)₂, a property directly linked to the distinct electronic structure of the first-row vanadium center [1]. These differences are not marginal—they dictate reaction outcomes in small-molecule activation, catalytic dehydrocoupling, and thin-film deposition, making direct analog substitution scientifically untenable without extensive re-optimization [2].

Quantitative Differentiation of CpV(CO)₄


CpV(CO)₃ Intermediate Reactivity vs. Analogs

The photogenerated 16-electron intermediate CpV(CO)₃ exhibits dramatically higher reactivity than its heavier Group 5 analogs. Time-resolved infrared (TRIR) kinetic measurements demonstrate that CpV(CO)₃ is approximately 100 times more reactive than CpNb(CO)₃ and CpTa(CO)₃, and nearly 1000 times more reactive than the isoelectronic CpMn(CO)₂ fragment under identical conditions [1]. Furthermore, the permethylated derivative Cp*V(CO)₃ is even more reactive than CpV(CO)₃, confirming the electronic origin of this enhancement [1]. This reactivity scale is critical for applications requiring rapid trapping of the unsaturated intermediate, such as Si–H bond activation and dihydrogen coordination.

Photochemistry Organometallic reaction mechanisms Small-molecule activation

First Ionization Potential vs. Cobalt and Manganese Analogs

Electron impact mass spectrometric measurements of the cyclopentadienylmetal carbonyl series reveal that CpV(CO)₄ has a first ionization potential of 8.2 ± 0.3 eV, which is slightly lower than CpCo(CO)₂ (8.3 ± 0.2 eV) and CpMn(CO)₃ (8.3 ± 0.4 eV) [1]. While the absolute differences are modest, the data establish that CpV(CO)₄ is marginally easier to ionize than its first-row counterparts, consistent with the electron-rich nature of the vanadium(I) center bearing four carbonyl ligands. This lower ionization threshold has implications for electron-transfer initiated reactions and mass spectrometric detection sensitivity relative to Mn and Co analogs.

Photoelectron spectroscopy Electronic structure Mass spectrometry

Amine-Borane Dehydrocoupling vs. CpMn(CO)₃

In the photochemical dehydrocoupling of BH₃·NHMe₂ (1a) using 5 mol% catalyst loading, CpV(CO)₄ achieves 73% conversion after 1 h of near-UV photolysis, reaching 79% after an additional 24 h standing at room temperature . Under identical conditions (hν 1 h), [CpMn(CO)₃] gives only 32% conversion, though it ultimately reaches 100% after 1 h photolysis plus 24 h dark standing . The chromium analog [(η⁶-C₆H₆)Cr(CO)₃] matches the initial rate (73% at 1 h) and reaches near-quantitative conversion under fluorescent light . Notably, the vanadium catalyst also operates under fluorescent light, achieving 81% conversion in 3 h, but deactivation occurs via dinuclear complex formation, limiting the maximum conversion to 87% . All three half-sandwich catalysts are considerably slower than the [M(CO)₆]-catalyzed system (M = Cr, Mo, W) .

Dehydrocoupling catalysis Amine-borane chemistry Hydrogen storage materials

Metal–Ring Bond Strength: Vanadium vs. Niobium

Vibrational spectroscopic analysis of the cyclopentadienyl-metal stretching modes demonstrates that the strength of the metal–ring bonding increases in passing from CpV(CO)₄ to CpNb(CO)₄ [1]. This trend, confirmed by IR and Raman spectral comparison of the two compounds, is consistent with the established periodic trend that metal–(π-ligand) bond strength in isoleptic π-complexes increases with increasing atomic number within a given group [1]. The weaker V–Cp bond in CpV(CO)₄ correlates with the higher photochemical lability and greater reactivity of the vanadium complex relative to its niobium and tantalum congeners, as evidenced by the ~100-fold difference in intermediate trapping kinetics [2].

Metal-ligand bond strength Vibrational spectroscopy Group 5 organometallics

Sublimation and Melting Characteristics

Cyclopentadienylvanadium tetracarbonyl is an orange crystalline solid with a melting point of 138°C and sublimes at 80–100°C under reduced pressure (0.1 mmHg) . This volatility profile enables its use as a precursor for vanadium metal layer deposition via thermal MOCVD at growth temperatures of ~200–300°C and operating pressures below 0.2 Torr [1]. The compound is air-sensitive and insoluble in water but soluble in common organic solvents . For comparative context, while explicit vapor pressure curves for CpV(CO)₄ are not widely published, its sublimation behavior is comparable to other neutral half-sandwich metal carbonyls of similar molecular weight, though systematic volatility comparisons across the CpM(CO)ₙ series are not available in the open literature [2].

Volatility CVD/ALD precursor Thermal properties

CpV(CO)₄ Application Scenarios


Photochemical Si–H and H–H Bond Activation

CpV(CO)₄ is the optimal precursor for photochemical generation of the CpV(CO)₃ intermediate for small-molecule activation. The ~100-fold higher reactivity of CpV(CO)₃ versus its Nb and Ta analogs [1] makes it uniquely suited for trapping weakly coordinating substrates such as H₂, N₂, and silanes at ambient temperature. The arrested oxidative addition of HSiEt₃ to form a labile CpV(CO)₃(η²-H-SiEt₃) complex—the first example of this bonding mode for a Group 5 metal—is a reactivity pattern not observed with CpNb(CO)₄ or CpTa(CO)₄, which either form classical dihydrides or fail to react under comparable conditions [1].

Photocatalytic Amine-Borane Dehydrocoupling

For amine-borane dehydrocoupling applications where rapid initial H₂ evolution is prioritized, CpV(CO)₄ delivers 73% substrate conversion within 1 hour of photolysis—2.3-fold faster than [CpMn(CO)₃] under identical conditions . The vanadium catalyst is also active under fluorescent light, enabling energy-efficient operation . Researchers must account for the catalyst deactivation ceiling (~87% maximum conversion) due to dinuclear complex formation, making CpV(CO)₄ best suited for batch processes with catalyst replenishment rather than extended continuous-flow operation .

MOCVD of Vanadium Thin Films

CpV(CO)₄ is a demonstrated precursor for vanadium metal layer deposition via thermal MOCVD on steel substrates at 200–300°C and <0.2 Torr operating pressure [2]. Its sublimation at 80–100°C (0.1 mmHg) provides adequate volatility for vapor-phase transport without requiring excessive source temperatures that could cause premature decomposition . The compound's air sensitivity necessitates rigorous inert-atmosphere handling (Schlenk or glovebox techniques), a consideration for scale-up that may favor alternative vanadium precursors where air stability is paramount .

Isotopic Labeling Studies with ⁵¹V NMR and IR

The well-characterized isotopomeric substitution chemistry of CpV(CO)₄ with ¹³CO and C¹⁸O, combined with the ⁵¹V NMR activity of vanadium (I = 7/2, 99.75% natural abundance), makes this compound an informative spectroscopic probe for carbonyl bonding dynamics [3]. Sequential ¹²CO/¹³CO exchange produces a statistical distribution of isotopomers detectable by ⁵¹V NMR, enabling experimental determination of CO force constants and bonding parameters [3]. This capability is not universally available across all half-sandwich carbonyls and represents a specific advantage of the vanadium system for mechanistic and bonding studies.

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